1-Cyclopropyl-3-(ethylamino)propan-1-one
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Overview
Description
1-Cyclopropyl-3-(ethylamino)propan-1-one is an organic compound with the molecular formula C8H15NO It is a cyclopropyl derivative of propanone, featuring an ethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-3-(ethylamino)propan-1-one can be synthesized through several methods. One common approach involves the reaction of cyclopropyl ketone with ethylamine under controlled conditions. The reaction typically requires a catalyst and is conducted in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. Advanced purification techniques such as distillation and crystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-3-(ethylamino)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-Cyclopropyl-3-(ethylamino)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-(ethylamino)propan-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in the context of epoxy resin curing, it introduces the hexahydro-s-triazine ring structure into the cross-linking network, enhancing the material’s properties .
Comparison with Similar Compounds
1-Cyclopropyl-3-(ethylamino)propan-1-one can be compared with other similar compounds, such as:
1-Cyclopropyl-2-(ethylamino)propan-1-one: A closely related compound with slight structural differences.
2-Methylamino-1-(3,4-methylenedioxyphenyl)propan-1-one (Methylone): Known for its psychoactive properties and used in different research contexts.
1-(4-Methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol: Studied for its cardiovascular activity.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H15NO |
---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
1-cyclopropyl-3-(ethylamino)propan-1-one |
InChI |
InChI=1S/C8H15NO/c1-2-9-6-5-8(10)7-3-4-7/h7,9H,2-6H2,1H3 |
InChI Key |
OLTXOPAGMUFKTB-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCC(=O)C1CC1 |
Origin of Product |
United States |
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